molecular formula C11H18N2O2 B4556976 N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4556976
M. Wt: 210.27 g/mol
InChI Key: IJEWIJHLDUSUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a butan-2-yl group, an ethyl group, a methyl group, and an oxazole ring

Scientific Research Applications

N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with 3-ethyl-5-methyl-12-oxazole-4-carboxylic acid under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-ALDEHYDE: Similar structure but with an aldehyde group.

Uniqueness

N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-butan-2-yl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-7(3)12-11(14)10-8(4)15-13-9(10)6-2/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEWIJHLDUSUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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N-(BUTAN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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